n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide (CAS 930870-07-8, MF C₁₁H₉N₅OS, MW 259.29) is a synthetic heterocyclic amide that fuses a benzimidazole scaffold with a 1,3,4-thiadiazole moiety via a carboxamide linkage. This compound belongs to the class of 1,3,4-thiadiazole-benzimidazole amide derivatives, a family extensively investigated for anticancer, enzyme inhibitory, and antioxidant activities.

Molecular Formula C11H9N5OS
Molecular Weight 259.29 g/mol
Cat. No. B14914310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide
Molecular FormulaC11H9N5OS
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C11H9N5OS/c1-6-15-16-11(18-6)14-10(17)7-2-3-8-9(4-7)13-5-12-8/h2-5H,1H3,(H,12,13)(H,14,16,17)
InChIKeyISJICMSOFJNYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide: Core Structural Identity and Scientific Procurement Rationale


N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide (CAS 930870-07-8, MF C₁₁H₉N₅OS, MW 259.29) is a synthetic heterocyclic amide that fuses a benzimidazole scaffold with a 1,3,4-thiadiazole moiety via a carboxamide linkage . This compound belongs to the class of 1,3,4-thiadiazole-benzimidazole amide derivatives, a family extensively investigated for anticancer, enzyme inhibitory, and antioxidant activities [1]. The molecule's structural hallmark—the free (non-substituted) NH on the benzimidazole ring—distinguishes it from close N-phenyl analogs that have received more characterization. Available from specialty chemical suppliers at ≥98% purity, it is intended exclusively for research and further manufacturing use .

Critical Structure–Activity Differentiation: Why N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide Cannot Be Substituted with In-Class Analogs


Within the 1,3,4-thiadiazole-benzimidazole amide series, minor structural modifications drastically alter H-bond donor capacity, lipophilicity, and steric profiles, leading to divergent biological activities. The target compound carries a free NH on the benzimidazole, whereas the more frequently reported analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide bears a phenyl substituent at that position [1]. This single substitution eliminates a key hydrogen-bond donor and raises LogP, profoundly affecting target binding, solubility, and ADMET properties. Published structure–activity relationship (SAR) studies on this scaffold confirm that substituent identity on both the benzimidazole and the phenyl ring directly governs IC₅₀ values against multiple cancer cell lines (MCF-7, A549, Colo-205, A2780) [2]. Generic interchange without careful matching of H-bond donor count, electronic effects, and lipophilicity therefore invalidates comparative analysis and procurement specification.

Quantitative Differentiation Compendium: N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide Versus Closest Analogs


Hydrogen-Bond Donor Count: Fundamental Polarity Differentiation from N-Phenyl Analogs

The target compound presents 2 hydrogen-bond donors (HBD), whereas the commonly referenced N-phenyl analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has only 1 HBD (the amide NH) . This difference exceeds the threshold typically considered significant for oral drug-likeness (Rule of 5) and directly impacts membrane permeability and target–ligand hydrogen-bond networks. For reference, the structurally unencumbered free NH benzimidazole has been shown in molecular docking studies on related scaffolds to engage in critical H-bond contacts with active-site residues (e.g., PHE106 and TYR67 in the anticancer target context) that are sterically impossible for N-phenyl-substituted analogs [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity (LogP) Reduction Relative to N-Phenyl Congener: Implications for Solubility and Off-Target Binding

The target compound exhibits a computed LogP of 1.975, significantly lower than the estimated LogP of its N-phenyl analog (approximately 3.2–3.5 based on fragment-based calculation). This LogP reduction of >1.2 units is well above the threshold (ΔLogP > 0.5) considered meaningful for solubility enhancement and reduced hERG/promiscuous protein binding . Within the 1,3,4-thiadiazole-benzimidazole SAR landscape, lower LogP has been qualitatively associated with improved aqueous solubility profiles, which can translate into better in vitro assay reliability and lower non-specific binding artifact rates [1].

ADMET Physicochemical Properties Solubility

Benchmarking Against Closest Published Analog: Anticancer IC₅₀ Shifts in the 13a–j Series

Although the direct IC₅₀ of the target compound has not been reported, the closest structurally characterized series (compounds 13a–j) demonstrates that subtle aryl substituent changes on the benzimidazole-amide core drive >200-fold variation in MCF-7 potency. Compound 13a (3,4,5-trimethoxy substitution) achieves IC₅₀ = 0.04 µM against MCF-7, while the least potent compound in the series exceeds 10 µM [1]. The target compound, possessing a free NH and a simpler benzimidazole core, represents an important intermediate in the SAR continuum, allowing researchers to systematically assess the contribution of the benzimidazole NH vs. N-substitution to potency and selectivity. Etoposide, the clinical standard, showed IC₅₀ values of 0.18–1.2 µM across the same panel [1].

Anticancer Activity MTT Assay Cytotoxicity

Kinase Inhibition Potential: Target Differentiation Through Hinge-Binding Benzimidazole Motif

Benzimidazole is a privileged kinase hinge-binding motif, and 1,3,4-thiadiazole-benzimidazole hybrids have been reported as inhibitors of EGFR and casein kinase-2 (CK2) [1]. The target compound's unsubstituted benzimidazole NH is structurally analogous to the hinge-binding NH of ATP-competitive kinase inhibitors, potentially enabling a bidentate hydrogen-bond interaction with the kinase hinge region (e.g., EGFR MET793 or CK2 VAL116 backbone) that N-substituted analogs cannot form [2]. A related benzimidazole-thiadiazole series demonstrated IC₅₀ values of 0.037 µM against aromatase (CYP19) with the difluoro-substituted compound, establishing that the benzimidazole-thiadiazole core can achieve nanomolar target engagement [3].

Kinase Inhibition EGFR Casein Kinase-2

Purity and Physicochemical Reproducibility: Certified ≥98% Purity with Documented TPSA and LogP for Reliable Assay Data

The target compound is commercially available at a certified purity of ≥98% (ChemScene Cat. CS-0289771), with documented computed parameters TPSA = 83.56 Ų, LogP = 1.975, H_Acceptors = 5, H_Donors = 2, and Rotatable_Bonds = 2 . This level of purity characterization and batch consistency is essential for reproducible dose–response assays, as impurities >2% in analog compounds have been shown to cause false positive hits in cell-based cytotoxicity screens at concentrations above 10 µM [1]. By contrast, several close analogs from the 13a–j series were synthesized in-house with variable purity not independently verified, introducing batch-to-batch variability into published IC₅₀ data [2].

Quality Control Assay Reproducibility Chemical Procurement

Optimal Deployment Scenarios for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide: Evidence-Linked Applications


SAR Probe for Benzimidazole NH Contribution to Kinase Hinge Binding

The compound's free benzimidazole NH enables study of hydrogen-bond mediated hinge binding in kinases (EGFR, CK2) and aromatase. Head-to-head comparison with its N-phenyl analog, which lacks this donor, can directly quantify the energetic contribution (ΔΔG) of the hinge H-bond using biochemical IC₅₀ and ITC/SPR measurements . This application is directly supported by the HBD differentiation evidence in Section 3, Item 1, and the kinase inhibition cross-study data in Section 3, Item 4.

Physicochemical Benchmarking Standard in Lead Optimization Panels

With documented LogP (1.975) and TPSA (83.56), this compound can serve as a lower-lipophilicity reference point in ADMET screening cascades against more lipophilic analogs (LogP > 3.0) . Its use as a calibration standard enables quantitative assessment of lipophilicity-driven shifts in solubility, permeability, and metabolic stability within a chemical series.

Negative Control for N-Substituted Benzimidazole Anticancer Agents

In anticancer efficacy panels (MCF-7, A549, Colo-205, A2780), this compound fills a critical gap as the unsubstituted benzimidazole comparator, enabling deconvolution of the SAR around the benzimidazole N-1 position [1]. This is essential for distinguishing scaffold-driven cytotoxicity from substituent-specific potency enhancements, directly following from the class-level anticancer evidence in Section 3, Item 3.

Building Block for Focused Library Synthesis

The free NH position on the benzimidazole is amenable to subsequent alkylation, arylation, or acylation chemistries, making this compound a versatile late-stage diversification intermediate for generating focused libraries targeting kinase, aromatase, or antioxidant pathways . Its ≥98% purity ensures reliable yield calculations and minimizes by-product interference during parallel synthesis.

Quote Request

Request a Quote for n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.